molecular formula C16H19N3O2S B3728891 6-amino-2-{[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]thio}-4-pyrimidinol

6-amino-2-{[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]thio}-4-pyrimidinol

Cat. No. B3728891
M. Wt: 317.4 g/mol
InChI Key: FDVNHGZMVSBVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-{[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]thio}-4-pyrimidinol is a compound with potential therapeutic applications in the treatment of various diseases. It is a synthetic compound that has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-amino-2-{[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]thio}-4-pyrimidinol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in the development of cancer. It has also been shown to inhibit the replication of certain viruses by targeting viral proteins.
Biochemical and Physiological Effects:
6-amino-2-{[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]thio}-4-pyrimidinol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 6-amino-2-{[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]thio}-4-pyrimidinol in lab experiments include its high purity and high yield, as well as its potential therapeutic applications. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its biochemical and physiological effects.

Future Directions

There are several future directions for research on 6-amino-2-{[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]thio}-4-pyrimidinol. These include further studies on its mechanism of action, its potential therapeutic applications in various diseases, and its potential use in combination with other drugs for synergistic effects. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

Scientific Research Applications

6-amino-2-{[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]thio}-4-pyrimidinol has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-amino-2-[3-(2,3-dihydro-1H-inden-5-yloxy)propylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c17-14-10-15(20)19-16(18-14)22-8-2-7-21-13-6-5-11-3-1-4-12(11)9-13/h5-6,9-10H,1-4,7-8H2,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVNHGZMVSBVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCCSC3=NC(=CC(=O)N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-[3-(2,3-dihydro-1H-inden-5-yloxy)propylsulfanyl]-1H-pyrimidin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-amino-2-{[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]thio}-4-pyrimidinol

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